7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one
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Overview
Description
7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is a compound belonging to the class of coumarins, which are benzopyrone derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the reaction of 7-methoxy-4-chromanone with appropriate reagents under controlled conditions. One common method includes the use of organic halides in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: It is used in the development of fluorescent probes and sensors for analytical applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
7-Hydroxy-2H-chromen-2-one: This compound is structurally similar but lacks the methoxy group, which can influence its reactivity and applications.
Uniqueness
7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H12O5 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7-methoxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C19H12O5/c1-22-12-6-7-13-14(10-18(20)23-17(13)9-12)15-8-11-4-2-3-5-16(11)24-19(15)21/h2-10H,1H3 |
InChI Key |
MGOCGJIZLYGKBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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